molecular formula C6H6N4O B8202607 8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 63744-30-9

8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B8202607
CAS No.: 63744-30-9
M. Wt: 150.14 g/mol
InChI Key: WLQQWHJJEDBXFU-UHFFFAOYSA-N
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Description

8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazine is a useful research compound. Its molecular formula is C6H6N4O and its molecular weight is 150.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • The 1,2,4-triazolo[4,3-a]pyrazin-3-one scaffold, related to 8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazine, offers a platform for developing potent adenosine human receptor antagonists. These have potential applications in treating Parkinson's disease and other diseases (Falsini et al., 2017).

  • 8-Amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines show potent anticonvulsant activity against maximal electroshock-induced seizures in rats (Kelley et al., 1995).

  • Triazolo[4,3-a]pyrazine derivatives are versatile building blocks for organic synthesis, offering potential biological activities and diverse functional motifs for developing various therapeutic agents (Jethava et al., 2020).

  • Pyrido[4,3-e][1,2,4]triazolo[4,3-a]pyrazines have potential as selective, brain penetrant PDE2/PDE10 inhibitors with drug-like properties (Rombouts et al., 2015).

  • New triazolopyrazines show promise as potent and selective human A2A adenosine receptor antagonists, with neuroprotective potential in oxidative stress-related diseases (Falsini et al., 2019).

  • Triazole pyridazine derivatives, including 8a and 8b, show promising anti-tumor and anti-inflammatory properties (Sallam et al., 2021).

  • A synthesis method for 8-(2-fluoro-4-nitrophenoxy)-[1,2,4] triazolo [4,3-a] pyrazine has been developed, achieving 80.04% yield (Zhang et al., 2019).

  • 1,2,4-Triazolo[4,3-a]pyrazine derivatives show potent human renin inhibitory activity and effectively lower blood pressure when administered intravenously (Roberts et al., 1990).

  • 8-tert-butyl-7,8-dihydro-5-methyl-6H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine shows potential as a cardiovascular agent due to its potent coronary vasodilating properties (Sato et al., 1980).

Properties

IUPAC Name

8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-11-6-5-9-8-4-10(5)3-2-7-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQQWHJJEDBXFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN2C1=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401278058
Record name 8-Methoxy-1,2,4-triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401278058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63744-30-9
Record name 8-Methoxy-1,2,4-triazolo[4,3-a]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63744-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Methoxy-1,2,4-triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401278058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.